2,2-Dichloroethan-1-amine
Description
Overview of Dihaloethylamine Derivatives in Organic Chemistry
Dihaloethylamine derivatives are organic compounds that contain a two-carbon (ethyl) backbone, an amine functional group, and two halogen atoms. In chemistry, a derivative is a compound that is derived from a similar compound through a chemical reaction. wikipedia.org These molecules are a subset of the larger family of halogenated amines. The position of the halogen atoms relative to the amino group significantly influences the molecule's reactivity, basicity, and physical properties.
The presence of two halogen atoms, which are highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the nitrogen atom of the amine, thereby reducing its basicity compared to non-halogenated analogues like ethylamine (B1201723). sdsu.edu The reactivity of dihaloethylamine derivatives is diverse; they can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile, or where the halogen atoms are displaced by other nucleophiles. lumenlearning.comwikipedia.org The specific reaction pathway is often dictated by the substitution pattern of the halogens. For instance, geminal dihalides (where both halogens are on the same carbon, as in 2,2-dichloroethan-1-amine) can exhibit different reactivity compared to vicinal dihalides (where halogens are on adjacent carbons).
These derivatives serve as versatile building blocks in organic synthesis. They can be used to introduce the aminoethyl moiety into larger molecules or can be precursors for the synthesis of heterocyclic compounds. Their utility is a direct consequence of the interplay between the nucleophilic amino group and the electrophilic carbon centers bearing the halogen atoms.
Structural Context of this compound within Halogenated Aliphatic Amines
This compound, with the chemical formula C₂H₅Cl₂N, is classified as a primary aliphatic amine. britannica.com Structurally, it is an ethane (B1197151) molecule substituted with an amino group on the first carbon and two chlorine atoms on the second carbon.
The key structural features that define the properties of this compound are:
Primary Amine Group (-NH₂): The nitrogen atom possesses a lone pair of electrons, which is characteristic of amines and is the source of their basicity and nucleophilicity. studymind.co.uk
Aliphatic Ethyl Chain (-CH₂CH₂-): This provides a non-aromatic, flexible carbon backbone.
Geminal Dichloro Substitution (-CCl₂): Two chlorine atoms are bonded to the same carbon atom (C-2). This arrangement is crucial in defining the molecule's electronic properties and reactivity.
The two chlorine atoms are strong electron-withdrawing groups. Their presence significantly pulls electron density away from the rest of the molecule, including the C-N bond and the nitrogen atom itself. This inductive effect makes the lone pair on the nitrogen less available for donation to a proton, thus rendering this compound a weaker base compared to unsubstituted ethylamine. sdsu.edu The molecular geometry around the nitrogen atom is pyramidal, typical for primary amines. lkouniv.ac.in
Below is a table summarizing key identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | 2,2-dichloroethanamine | sigmaaldrich.comnih.gov |
| CAS Number | 5960-88-3 | sigmaaldrich.comnih.govpharmaffiliates.com |
| Molecular Formula | C₂H₅Cl₂N | nih.govpharmaffiliates.com |
| Molecular Weight | 113.97 g/mol | nih.govpharmaffiliates.com |
| InChI Key | XEIHTUKQICDYLA-UHFFFAOYSA-N | sigmaaldrich.com |
This table is interactive. Click on the headers to sort.
Historical Perspectives in Halogenated Amine Synthesis and Reactivity Research
The study of halogenated amines has a rich history, with foundational reactions dating back to the 19th and early 20th centuries. One of the classic methods for preparing primary amines is the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566), preventing the over-alkylation that often complicates reactions between alkyl halides and ammonia (B1221849). libretexts.orgbritannica.com
Another significant historical development is the Hofmann-Löffler reaction, first described in the late 19th century, which provides a method for synthesizing cyclic amines from N-halogenated amines. acs.org This reaction involves the intramolecular transfer of a halogen atom from the nitrogen to a carbon atom in the alkyl chain, followed by cyclization.
The direct synthesis of halogenated amines has also been a long-standing area of research. Early methods often involved the direct halogenation of amines or the reaction of ammonia with halogenated precursors. lumenlearning.comgoogle.com However, these reactions could be difficult to control, often leading to mixtures of products. lumenlearning.com For aromatic amines, classic methods like the Ullmann reaction were used, though they often required harsh conditions and suffered from a lack of selectivity. google.com More recent developments, such as the Buchwald-Hartwig amination, have provided more efficient and selective methods for forming C-N bonds, including in the synthesis of halogenated aryl amines. google.com Research from as early as 1927 explored the properties and reactions of halogenated tertiary amines. acs.org
Contemporary Significance of Halogenated Amines in Advanced Chemical Research
In modern chemical research, halogenated amines continue to be of great importance, particularly in the fields of medicinal chemistry and agrochemicals. researchgate.netresearchgate.net The introduction of halogen atoms into a molecule can profoundly alter its physical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net
A significant area of contemporary research is the study of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a Lewis base, such as the nitrogen of an amine. mdpi.comacs.orgrsc.org This interaction is increasingly being exploited in crystal engineering, supramolecular chemistry, and drug design to control the assembly of molecules in the solid state and to enhance ligand-protein binding. acs.orgrsc.org The nitrogen atom in an amine can act as a halogen bond acceptor, a property that is being actively studied. mdpi.com
The development of new synthetic methodologies for the regioselective halogenation of amines and for the construction of complex molecules from halogenated amine precursors remains an active field. Modern catalytic methods allow for the synthesis of specific halogenated amine structures that were previously difficult to obtain. google.com Halogenated amines are also used as intermediates in the production of various organic compounds, such as ethylenediamine (B42938). wikipedia.org The unique reactivity conferred by the halogen substituents ensures that this class of compounds will remain a focal point of advanced chemical research.
Structure
3D Structure
Properties
CAS No. |
5960-88-3 |
|---|---|
Molecular Formula |
C2H5Cl2N |
Molecular Weight |
113.97 g/mol |
IUPAC Name |
2,2-dichloroethanamine |
InChI |
InChI=1S/C2H5Cl2N/c3-2(4)1-5/h2H,1,5H2 |
InChI Key |
XEIHTUKQICDYLA-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)N |
Canonical SMILES |
C(C(Cl)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dichloroethan 1 Amine: Advanced Approaches and Strategic Design
Direct Amination and Alkylation Strategies for Dihaloalkanes
Direct methods involving the formation of a carbon-nitrogen bond through the reaction of a dihaloalkane with a nitrogen nucleophile are conceptually straightforward but often plagued by selectivity issues.
Nucleophilic Substitution of Dihaloethanes with Ammonia (B1221849) and Amine Nucleophiles
The reaction of a dihaloalkane like 1,1-dichloroethane (B41102) with ammonia or a primary amine is a classic example of nucleophilic substitution. wikipedia.org This process, known as amine alkylation, involves the displacement of a halide ion by the nucleophilic nitrogen atom. Industrially, this method is employed for the production of ethylenediamine (B42938) from 1,2-dichloroethane (B1671644) and ammonia under high pressure and temperature. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org
The initial reaction of 1,1-dichloroethane with ammonia would be expected to form 2,2-dichloroethan-1-amine. However, the newly formed primary amine is also nucleophilic and can react with another molecule of the dihaloalkane, leading to the formation of secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com
Challenges and Control in Alkylation Selectivity for Primary Amine Formation
A significant challenge in the direct alkylation of ammonia or primary amines is controlling the selectivity to obtain the desired primary amine. masterorganicchemistry.comnih.gov The product amine is often more nucleophilic than the starting ammonia, leading to over-alkylation and the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.comphysicsandmathstutor.com
Several strategies can be employed to favor the formation of the primary amine:
Use of Excess Ammonia: A large excess of ammonia can be used to increase the probability of the alkyl halide reacting with ammonia rather than the product amine. physicsandmathstutor.comyoutube.com
Reaction Conditions: Controlling reaction parameters such as temperature, pressure, and solvent can influence the product distribution. For instance, in some cases, running the reaction under dilute conditions can favor intramolecular cyclization over intermolecular polymerization when using dichloroalkanes. chemicalforums.com
Alternative Reagents: The Gabriel synthesis and the use of azide (B81097) ions are alternative methods for preparing primary amines that avoid the issue of overalkylation. tcichemicals.com
Reduction-Based Synthetic Routes to this compound
Reduction-based methods offer an alternative pathway to amines, often providing better control and higher yields of the desired primary amine. These routes typically involve the reduction of nitrogen-containing functional groups.
Reduction of Dihalogenated Nitriles to Corresponding Amines
The reduction of nitriles is a well-established method for the synthesis of primary amines. fiveable.mechemguide.co.uk For the synthesis of this compound, a potential precursor would be 2,2-dichloroacetonitrile. The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine using various reducing agents. chemguide.co.uk
Common reducing agents for this transformation include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines. chemistrysteps.comcommonorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically carried out in an ether solvent, followed by an aqueous or acidic workup. chemguide.co.ukchemistrysteps.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). physicsandmathstutor.comchemguide.co.ukcommonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com
Other Borane Reagents: Reagents like borane-dimethylsulfide (BH₃-SMe₂) and borane-tetrahydrofuran (B86392) (BH₃-THF) can also be used for nitrile reduction. commonorganicchemistry.com
| Reagent | Conditions | Product |
| LiAlH₄ | Ether solvent, followed by workup | Primary Amine |
| H₂/Catalyst (Pd, Pt, Ni) | Elevated temperature and pressure | Primary Amine |
| BH₃-SMe₂ or BH₃-THF | THF, heating | Primary Amine |
Reduction of Dihalogenated Amides and Nitro Compounds
The reduction of amides and nitro compounds provides another versatile route to amines. fiveable.melibretexts.org
Amide Reduction: A corresponding 2,2-dichloroacetamide (B146582) could be reduced to this compound. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation as it effectively reduces primary, secondary, and tertiary amides to the corresponding amines. orgoreview.comchemistrysteps.comwikipedia.org Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for amide reduction. orgoreview.com Catalytic hydrogenation can also be employed, but it often requires harsh conditions, including high pressures and temperatures. wikipedia.org
Nitro Compound Reduction: While more common for the synthesis of arylamines, the reduction of a nitroalkane, such as 1,1-dichloro-2-nitroethane, could theoretically yield this compound. libretexts.org Various reducing systems can be used, including catalytic hydrogenation and reduction with metals like iron, zinc, or tin in an acidic medium. libretexts.org
Indirect Amine Synthesis through Nitrogen-Containing Precursors
Indirect methods for amine synthesis often involve the use of precursors that contain a nitrogen atom, which is subsequently transformed into an amine group. These methods can offer advantages in terms of selectivity and functional group tolerance.
One such strategy involves the use of nitrogen nucleophiles like azides. For instance, an alkyl halide can undergo nucleophilic substitution with an azide salt to form an alkyl azide. The subsequent reduction of the azide, typically through catalytic hydrogenation or with LiAlH₄, yields the primary amine. This method, known as the azide synthesis, is an effective way to produce primary amines without the risk of overalkylation. tcichemicals.com
Another approach is the Hofmann rearrangement, where a primary amide is treated with bromine and a base to yield a primary amine with one less carbon atom. fiveable.me Similarly, the Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to a primary amine, also with the loss of one carbon atom. fiveable.melibretexts.org While powerful, the applicability of these rearrangement reactions to the synthesis of this compound would depend on the stability of the dichlorinated substrate under the reaction conditions.
Application of Gabriel Amine Synthesis for this compound Derivatives
The Gabriel synthesis is a robust method for preparing primary amines, effectively avoiding the overalkylation that can occur with direct alkylation of ammonia. masterorganicchemistry.comvedantu.com The process utilizes potassium phthalimide (B116566) as an ammonia surrogate. organic-chemistry.org The synthesis proceeds in two main steps: the N-alkylation of phthalimide followed by the liberation of the primary amine. masterorganicchemistry.comjk-sci.com
For the synthesis of this compound, the conceptual pathway begins with the deprotonation of phthalimide using a strong base like potassium hydroxide (B78521) to form the nucleophilic potassium phthalimide. masterorganicchemistry.com This anion then reacts with a suitable 2,2-dichloroethyl halide (e.g., 1-bromo-2,2-dichloroethane) via a nucleophilic substitution (SN2) reaction to form N-(2,2-dichloroethyl)phthalimide. libretexts.org The electron-withdrawing nature of the two carbonyl groups attached to the nitrogen prevents further alkylation. masterorganicchemistry.com The final step involves the cleavage of the N-alkylated phthalimide, typically by treatment with hydrazine (B178648) (the Ing-Manske procedure), which releases the desired primary amine, this compound, and a stable phthalhydrazide (B32825) by-product. jk-sci.com
Table 1: Gabriel Synthesis for this compound (Conceptual)
| Step | Reactants | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Alkylation | Phthalimide, 1-Halo-2,2-dichloroethane | Base (e.g., KOH) | N-(2,2-dichloroethyl)phthalimide |
Hofmann Rearrangement and Curtius Rearrangement in Dihaloamide Systems (Conceptual Adaptation)
Rearrangement reactions provide an alternative route to primary amines, characterized by the migration of an alkyl or aryl group from a carbonyl carbon to a nitrogen atom. The Hofmann and Curtius rearrangements are prominent examples, both yielding a primary amine with one less carbon atom than the starting material. wikipedia.orglibretexts.org
The Hofmann rearrangement begins with a primary amide. quimicaorganica.org For the target molecule, the conceptual starting material would be 3,3-dichloropropanamide. This amide is treated with bromine and a strong base, such as sodium hydroxide, to form an N-bromoamide intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation and rearrangement lead to the formation of an isocyanate (2,2-dichloroethyl isocyanate), as the dichloroethyl group migrates to the nitrogen and the bromide ion is expelled. wikipedia.org Finally, hydrolysis of the isocyanate in the aqueous basic medium yields this compound and carbon dioxide. libretexts.orgtcichemicals.com
The Curtius rearrangement offers a similar transformation but starts from an acyl azide. wikipedia.orgorganic-chemistry.org This pathway would commence with a derivative of 3,3-dichloropropanoic acid. The carboxylic acid is first converted to an acyl chloride, which then reacts with an azide salt (e.g., sodium azide) to form 3,3-dichloropropanoyl azide. masterorganicchemistry.com Thermal decomposition of the acyl azide induces the rearrangement, where the dichloroethyl group migrates to the nitrogen with the concurrent loss of nitrogen gas (N₂), a very stable leaving group. wikipedia.orgnih.gov This produces the same 2,2-dichloroethyl isocyanate intermediate as in the Hofmann rearrangement, which is subsequently hydrolyzed to furnish the final primary amine. organic-chemistry.orgnih.gov A key advantage of the Curtius rearrangement is that it proceeds under milder, non-basic conditions compared to the Hofmann rearrangement. nih.gov
Table 2: Hofmann and Curtius Rearrangements for this compound (Conceptual)
| Rearrangement | Starting Material | Key Reagents | Key Intermediate | Final Product |
|---|---|---|---|---|
| Hofmann | 3,3-Dichloropropanamide | Br₂, NaOH, H₂O | 2,2-Dichloroethyl isocyanate | This compound |
| Curtius | 3,3-Dichloropropanoic acid derivative | 1. SOCl₂ 2. NaN₃ 3. Heat, H₂O | 2,2-Dichloroethyl isocyanate | this compound |
Reductive Amination of Dihalogenated Aldehydes or Ketones (Conceptual Adaptation)
Reductive amination is a highly versatile and widely used method for synthesizing amines. acs.org The process involves the reaction of an aldehyde or ketone with an amine (ammonia in the case of primary amine synthesis) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org
To synthesize this compound, the conceptual starting carbonyl compound would be 2,2-dichloroethanal. This aldehyde would react with ammonia to form the corresponding imine, 2,2-dichloroethan-1-imine. This intermediate is then reduced to the target amine. A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over a metal catalyst). libretexts.org
A significant challenge in the reductive amination of halogenated substrates is the potential for undesired dehalogenation, where the carbon-halogen bonds are cleaved by the reducing agent or catalyst. nih.gov The choice of catalyst is therefore critical. Studies on the reductive amination of other halogenated aldehydes have shown that modified palladium catalysts, for instance, can enhance selectivity towards the desired halogenated amine by minimizing dehalogenation. nih.govrsc.org Iron-based catalysts have also been employed for the reductive amination of halogenated aldehydes with good yields. researchgate.net
Table 3: Reductive Amination for this compound (Conceptual)
| Substrate | Amine Source | Reducing Agent/Catalyst System | Key Challenge |
|---|
Stereoselective and Asymmetric Synthesis of Chiral Dihaloethylamines
For applications requiring enantiomerically pure compounds, stereoselective synthetic methods are paramount. Enzymatic biocatalysis and asymmetric catalysis represent the forefront of strategies to produce chiral amines with high enantiopurity.
Enzymatic Biocatalysis for Enantioselective Production of Halogenated Amines
Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. rsc.org Enzymes such as ω-transaminases (ω-TAs), amine oxidases (AOs), and imine reductases (IREDs) are powerful tools for the asymmetric synthesis of chiral amines. researchgate.neteuropa.eu
ω-Transaminases are particularly valuable as they can catalyze the asymmetric amination of a prochiral ketone to a chiral amine, or the kinetic resolution of a racemic amine. researchgate.net For a chiral analogue of this compound, a conceptual approach could involve the asymmetric synthesis from a prochiral dichloro-ketone precursor using an engineered ω-TA. These enzymes have been successfully applied to produce optically pure halogenated amines. researchgate.net
Alternatively, amine oxidases can be used in deracemization processes. In such a cascade, one enantiomer of a racemic amine is selectively oxidized by an amine oxidase to an imine, which is then asymmetrically reduced back to the desired single enantiomer of the amine by an enantiocomplementary enzyme like an imine reductase or a transaminase. researchgate.net The development of robust enzyme variants with broad substrate scopes continues to expand the applicability of biocatalysis to complex molecules, including those with halogen substituents. rsc.orgeuropa.eu
Table 4: Enzymatic Strategies for Chiral Halogenated Amines (Conceptual)
| Enzyme Class | Reaction Type | Substrate Example | Key Advantage |
|---|---|---|---|
| ω-Transaminase (ω-TA) | Asymmetric Synthesis | Prochiral dichloro-ketone | Direct formation of one enantiomer from a prochiral substrate. |
| Amine Oxidase (AO) / Imine Reductase (IRED) | Deracemization | Racemic halogenated amine | Theoretical 100% conversion of a racemate to a single enantiomer. |
Asymmetric Catalysis in the Formation of this compound Precursors (Conceptual)
Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern synthetic chemistry for producing chiral compounds. acs.org This approach is highly effective for the enantioselective synthesis of chiral amines via the hydrogenation of prochiral imines, enamines, or other suitable precursors. acs.org
A conceptual pathway to a chiral derivative of this compound would involve the asymmetric hydrogenation of a prochiral N-protected imine. This precursor could be formed from 2,2-dichloroethanal and a removable chiral auxiliary or a simple amine like benzylamine. The subsequent hydrogenation step would employ a chiral catalyst, typically composed of a transition metal (e.g., iridium, rhodium, or palladium) and a chiral phosphine (B1218219) ligand (e.g., derivatives of BINAP or MeO-Biphep). acs.orgrsc.org The choice of metal and ligand is crucial for achieving high conversion and enantioselectivity. This method has been successfully applied to a vast range of substrates, including the synthesis of α-amino acids and other pharmaceutically relevant chiral amines. acs.org Synergistic catalysis, combining a metal catalyst with a chiral organocatalyst (like a primary amine), has also emerged as a powerful strategy for the asymmetric functionalization of aldehydes and ketones, which could be adapted to form chiral all-carbon quaternary centers adjacent to the amine. nih.gov
Table 5: Asymmetric Catalysis for Chiral this compound Precursors (Conceptual)
| Catalytic Approach | Precursor Type | Typical Catalytic System | Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | N-protected imine derived from 2,2-dichloroethanal | [Ir(COD)Cl]₂ or [Rh(COD)Cl]₂ with chiral phosphine ligands | Enantioenriched N-protected this compound |
| Synergistic Catalysis | 2,2-Dichloroethanal | Pd catalyst + Chiral primary amine catalyst | Chiral functionalized precursors for this compound |
Exploration of Novel Synthetic Pathways
The field of amine synthesis is continuously evolving, with new methodologies emerging that offer greater efficiency, selectivity, and sustainability. rsc.org While not yet standard, several cutting-edge strategies could be conceptually applied to the synthesis of this compound.
For instance, the "hydrogen borrowing" or "hydrogen auto-transfer" methodology has become an attractive, atom-economic approach for N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org A novel route could potentially involve a reaction between 2,2-dichloroethanol (B146553) and an ammonia source, mediated by a suitable transition metal catalyst (e.g., iridium or ruthenium-based).
Furthermore, direct C-H amination reactions are a major focus of current research, aiming to form C-N bonds by activating a C-H bond directly, thus streamlining synthetic sequences. While challenging, the development of a catalyst capable of selectively aminating a C-H bond in a precursor like 1,1-dichloroethane would represent a significant step forward in synthetic efficiency. These novel pathways, while speculative for this specific target, highlight the future directions in the synthesis of complex amines. beilstein-journals.orgnih.gov
Transition Metal-Catalyzed Coupling Reactions in Dihaloethylamine Synthesis (Conceptual)
The direct formation of a carbon-nitrogen bond is a cornerstone of modern organic synthesis, with transition metal-catalyzed cross-coupling reactions being among the most powerful tools for this transformation. While specific literature on the transition metal-catalyzed synthesis of this compound is scarce, we can conceptualize potential strategies based on established catalytic systems for amination reactions involving halogenated substrates.
A plausible retrosynthetic analysis for this compound via a transition metal-catalyzed pathway would involve the coupling of an ammonia equivalent with a 1,1-dichloro-2-haloethane or a related electrophile. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a primary candidate for such a transformation. wikipedia.org This reaction has been extensively developed for the formation of C-N bonds with a wide range of aryl and alkyl halides. wikipedia.org
A hypothetical reaction scheme could involve the reaction of 1,1-dichloro-2-iodoethane (B3344150) with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial to prevent catalyst deactivation and promote efficient coupling. nih.gov Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, have proven effective in a variety of amination reactions. wikipedia.org
Table 1: Conceptual Palladium-Catalyzed Amination for Dihaloethylamine Synthesis
| Entry | Electrophile | Ammonia Surrogate | Catalyst System (Conceptual) | Potential Product |
| 1 | 1,1-dichloro-2-iodoethane | Benzophenone imine | Pd₂(dba)₃ / XPhos | N-(2,2-dichloroethylidene)diphenylmethanimine |
| 2 | 1,1-dichloro-2-bromoethane | Lithium bis(trimethylsilyl)amide | Pd(OAc)₂ / RuPhos | 1,1,1-trimethyl-N-(2,2-dichloroehyl)silanamine |
| 3 | 1,1-dichloroethane | Ammonia | Pd(dba)₂ / Josiphos-type ligand | This compound |
The reaction would likely proceed through the typical Buchwald-Hartwig catalytic cycle, involving oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halogen), coordination of the amine, and reductive elimination to form the desired C-N bond and regenerate the catalyst. A key challenge in the synthesis of this compound via this method would be the potential for β-hydride elimination from the alkyl halide substrate, which could lead to undesired side products. The presence of the geminal dichloro group might influence the reactivity and stability of the intermediates.
Furthermore, copper-catalyzed amination reactions, such as the Ullmann condensation, could also be envisioned. While traditionally requiring harsh reaction conditions, modern advancements have led to milder protocols with a broader substrate scope. A conceptual approach could involve the coupling of 1,1-dichloro-2-haloethane with an amine source using a copper catalyst, potentially with a ligand to facilitate the reaction.
A recent study on the palladium-catalyzed synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines demonstrates the feasibility of forming C-N bonds in the presence of a gem-dihalo moiety, albeit on a different carbon skeleton. organic-chemistry.org This provides indirect support for the conceptual possibility of applying similar catalytic systems to the synthesis of this compound.
Organocatalytic Approaches to this compound (Conceptual)
Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-catalyzed transformations. Chiral small organic molecules can catalyze a wide array of reactions with high enantioselectivity. sioc-journal.cn For the synthesis of this compound, several organocatalytic strategies can be conceptually proposed.
One potential approach is the organocatalytic reductive amination of a suitable carbonyl precursor. If 2,2-dichloroethanal could be synthesized and handled, its reaction with ammonia in the presence of a chiral organocatalyst and a suitable reducing agent could, in principle, yield the target amine. For instance, chiral phosphoric acids or their derivatives have been successfully employed as catalysts for reductive aminations.
Another conceptual pathway involves the aza-Michael addition of an amine to a suitable electrophile. While a direct precursor for this compound via this route is not immediately obvious, the general principle of organocatalytic C-N bond formation is well-established. For example, cinchona alkaloids and their derivatives have been used as effective organocatalysts in the asymmetric aza-Michael addition of amines to α,β-unsaturated compounds. harvard.edu
A hypothetical strategy could involve the development of a novel electrophile containing the 2,2-dichloroethyl moiety that is susceptible to nucleophilic attack by an ammonia surrogate under organocatalytic conditions.
Table 2: Conceptual Organocatalytic Strategies for Dihaloethylamine Synthesis
| Entry | Proposed Reaction Type | Substrate 1 (Conceptual) | Substrate 2 | Organocatalyst (Conceptual) | Potential Intermediate/Product |
| 1 | Reductive Amination | 2,2-dichloroethanal | Ammonia | Chiral Phosphoric Acid | This compound |
| 2 | Aza-Michael Addition | 1,1-dichloro-2-nitroethylene | Ammonia | Cinchona Alkaloid Derivative | N-(2,2-dichloro-1-nitroethyl)amine |
| 3 | Nucleophilic Substitution | 1,1-dichloro-2-mesyloxyethane | Phthalimide | Chiral Phase-Transfer Catalyst | N-(2,2-dichloroethyl)phthalimide |
Note: The data in this table is conceptual and based on established organocatalytic methodologies applied to different substrates. The synthesis of the proposed starting materials and their reactivity in these conceptual reactions would require experimental validation.
The development of organocatalytic methods for the synthesis of this compound would offer several advantages, including the avoidance of potentially toxic and expensive transition metals, milder reaction conditions, and the potential for asymmetric synthesis to access chiral derivatives if a prochiral substrate is used. However, the reactivity of the gem-dichloro group under the basic or acidic conditions often employed in organocatalysis would need to be carefully considered to avoid unwanted side reactions.
Mechanistic Investigations of 2,2 Dichloroethan 1 Amine Reactions: Elucidating Reaction Dynamics and Pathways
Nucleophilic Substitution Reactivity of the Halogen Centers
The presence of two chlorine atoms on the same carbon atom (a gem-dihalide arrangement) adjacent to an amino group creates a unique substrate for nucleophilic substitution reactions. The reactivity of these halogen centers is profoundly influenced by the reaction conditions and the inherent structural features of the molecule.
Intramolecular and Intermolecular Nucleophilic Substitution Pathways (SN1, SN2)
Nucleophilic substitution at the C-Cl bond of 2,2-dichloroethan-1-amine can proceed through either intermolecular or intramolecular pathways, following SN1 or SN2 mechanisms depending on the conditions.
Intermolecular SN2 Pathway : In a bimolecular nucleophilic substitution (SN2) reaction, a nucleophile directly attacks the carbon atom bearing the leaving group (a chlorine atom), displacing it in a single, concerted step. chemguide.co.uk This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. researchgate.net For this compound, an external nucleophile would attack the C-2 carbon, leading to the displacement of one of the chloride ions. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. chemguide.co.uk
Intermolecular SN1 Pathway : A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. chemguide.co.ukuobasrah.edu.iq The first step, the spontaneous dissociation of the leaving group to form a carbocation, is the slow, rate-determining step. uobasrah.edu.iq This pathway is favored for substrates that can form stable carbocations, with tertiary carbocations being more stable than secondary, and primary carbocations generally not forming. uobasrah.edu.iq Given that this compound would form a primary carbocation, a pure SN1 mechanism is considered unlikely under typical conditions. uobasrah.edu.iq
Intramolecular Pathway : The most significant reaction pathway for molecules like this compound involves the amine functionality itself acting as an internal nucleophile. This is a form of neighboring group participation. journals.co.zaacs.org
The choice between SN1 and SN2 pathways is dictated by several factors, as detailed in the table below.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary | Primary > Secondary | As a primary halide, an SN2 reaction is generally favored over SN1. chemguide.co.ukuobasrah.edu.iq |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) | The reaction pathway is highly dependent on the specific nucleophile used. uobasrah.edu.iq The internal amine group can also act as a potent nucleophile. |
| Leaving Group | Good leaving group required | Good leaving group required | Chloride is a reasonably good leaving group. |
| Solvent | Polar protic solvents (e.g., water, ethanol) | Polar aprotic solvents (e.g., acetone, DMSO) | Solvent choice can be used to direct the reaction towards a desired pathway. researchgate.net |
Influence of Amine Functionality on Halogen Reactivity
The primary amine group at the C-1 position exerts a profound influence on the reactivity of the chlorine atoms at the C-2 position through a phenomenon known as neighboring group participation or anchimeric assistance. acs.orgacs.org
In this mechanism, the nitrogen atom of the amine group acts as an internal nucleophile, attacking the adjacent carbon atom and displacing one of the chlorine atoms. This intramolecular cyclization results in the formation of a highly reactive three-membered ring intermediate, a substituted aziridinium (B1262131) ion. journals.co.zalookchem.com This process significantly accelerates the rate of the first substitution compared to a similar molecule lacking the neighboring amine group.
The resulting aziridinium salt is highly strained and electrophilic. It can then be attacked by an external nucleophile. This second step is typically an SN2-like ring-opening reaction. The attack can occur at either of the two carbon atoms of the ring, leading to different products depending on steric and electronic factors. This intramolecular pathway is often the dominant mechanism, as the rate of cyclization can be much faster than direct intermolecular attack on the original substrate. journals.co.za
Mechanistic Insights into Competitive Substitution Reactions
In reactions of this compound, several substitution pathways can compete. The primary competition exists between a direct intermolecular SN2 reaction and the intramolecular pathway involving neighboring group participation. acs.orgucl.ac.uk
The outcome of this competition is influenced by several factors:
Nucleophile Concentration and Strength : High concentrations of a strong external nucleophile can favor the direct intermolecular SN2 pathway. Conversely, if the external nucleophile is weak or present in low concentrations, the intramolecular cyclization to the aziridinium intermediate is more likely to dominate.
Solvent Effects : The solvent can influence the relative rates of the competing pathways. Solvation of the nucleophile and the transition states can shift the balance between the intermolecular and intramolecular routes. acs.org
Steric Hindrance : Steric hindrance at the reaction center can slow down the direct SN2 attack, thereby favoring alternative pathways. acs.org
Quantum chemical studies on analogous allylic systems show that the competition between direct (SN2) and rearranged (SN2') substitution is governed by the distortional strain required to reach the transition state and the electronic interaction between the nucleophile and the substrate. acs.org A similar principle applies here, where the formation of the aziridinium intermediate represents a different, often lower-energy, pathway compared to the direct attack of an external nucleophile.
Reactivity of the Amine Functionality in this compound
The primary amine group in this compound contains a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. libretexts.org This allows it to undergo a variety of reactions, most notably alkylation and acylation.
Alkylation Reactions of the Amine Nitrogen
Amine alkylation is a fundamental reaction where an alkyl group is added to the nitrogen atom. wikipedia.org This is typically achieved by reacting the amine with an alkyl halide in a nucleophilic substitution reaction. libretexts.orgresearchgate.net The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.org
For this compound, the reaction with an alkylating agent (R-X) would proceed as follows: Cl₂CHCH₂NH₂ + R-X → [Cl₂CHCH₂NH₂R]⁺X⁻
A base is often added to neutralize the resulting ammonium (B1175870) salt and regenerate the free amine, which can then be further alkylated. thieme-connect.de A significant complication in the alkylation of primary amines is the potential for over-alkylation. wikipedia.org The product, a secondary amine, is often more nucleophilic than the starting primary amine and can react further with the alkylating agent to form a tertiary amine, and subsequently, a quaternary ammonium salt. libretexts.orgwikipedia.org Achieving selective mono-alkylation can be challenging and often requires careful control of stoichiometry and reaction conditions. thieme-connect.de
| Alkylating Agent | Product Type | Notes |
| Methyl Iodide (CH₃I) | Methylated Amines | Reaction can lead to a mixture of mono-, di-, and trimethylated products. |
| Ethyl Bromide (CH₃CH₂Br) | Ethylated Amines | Similar to methylation, over-alkylation is a common issue. wikipedia.org |
| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | Benzylated Amines | Benzyl groups can be added to the amine nitrogen. |
| 1,2-Dichloroethane (B1671644) (ClCH₂CH₂Cl) | N-(2-chloroethyl) derivative | The product itself is a haloamine with further reactive potential. researchgate.net |
Acylation and Other Derivatization Reactions at the Amine Center
The nucleophilic amine group readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. arkat-usa.orgresearchgate.net This reaction is generally more straightforward to control than alkylation, as the resulting amide is significantly less nucleophilic than the starting amine, preventing further reaction.
The general reaction with an acyl chloride (RCOCl) is: Cl₂CHCH₂NH₂ + RCOCl → Cl₂CHCH₂NHCOR + HCl
A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to scavenge the HCl produced during the reaction. Acylation is a widely used derivatization method for amines as it introduces a stable amide linkage. researchgate.net
Other derivatization reactions at the amine center include:
Sulfonylation : Reaction with sulfonyl chlorides (RSO₂Cl) to form sulfonamides.
Carbamate Formation : Reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form Boc-protected amines, which are non-basic and useful in multi-step synthesis. biotage.co.jp
Reductive Amination : While this typically involves reacting an amine with a carbonyl compound, the amine functionality of this compound could itself be modified through this process if it were to react with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org
These derivatization reactions are crucial for modifying the properties of the molecule, for use as synthetic intermediates, or for analytical purposes. researchgate.netusra.edu
| Reagent Class | Example Reagent | Product Functional Group |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide |
| Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | Amide |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |
| Chloroformate | Benzyl Chloroformate (Cbz-Cl) | Carbamate |
| Isocyanate | Phenyl Isocyanate (PhNCO) | Urea |
Protonation and Acid-Base Equilibria of this compound
The basicity of an amine is fundamentally determined by the availability of the nitrogen lone pair to accept a proton. youtube.com In the case of this compound, the presence of two electron-withdrawing chlorine atoms on the adjacent carbon significantly influences its acid-base properties. These chlorine atoms exert a strong negative inductive effect, pulling electron density away from the nitrogen atom. This withdrawal of electron density reduces the availability of the lone pair on the nitrogen, making it less available to bond with a proton. youtube.com Consequently, this compound is expected to be a weaker base compared to a non-halogenated primary amine like ethylamine (B1201723).
The effect of electron-withdrawing groups on amine basicity is cumulative. youtube.com For instance, chloramine (B81541) is a weaker base than ammonia (B1221849), and dichloramine is even weaker. youtube.com This trend is due to the increased withdrawal of electron density with each additional halogen atom. youtube.com Solvation also plays a crucial role in the basicity of amines. In aqueous solutions, N-H groups have strong interactions with water molecules, particularly in their protonated (ammonium ion) form. wikipedia.org However, the intrinsic basicity, as measured in the gas phase, is primarily governed by inductive effects. wikipedia.org
The protonation equilibrium for this compound in an acidic medium can be represented as follows:
Cl₂CHCH₂NH₂ + H₃O⁺ ⇌ Cl₂CHCH₂NH₃⁺ + H₂O
Table 1: Factors Influencing the Basicity of this compound
| Factor | Description | Effect on Basicity |
| Inductive Effect | The two chlorine atoms are strongly electron-withdrawing, pulling electron density away from the nitrogen atom. youtube.com | Decreases basicity |
| Solvation | Interaction of the ammonium ion with solvent molecules (e.g., water) can stabilize the conjugate acid. wikipedia.org | Can enhance basicity in solution compared to the gas phase |
| Steric Effects | The steric hindrance around the nitrogen atom is minimal for this primary amine. | Minimal impact on proton accessibility |
Elimination Reactions Involving this compound
Elimination reactions are a significant class of reactions for haloalkanes, leading to the formation of alkenes. These reactions can proceed through different mechanistic pathways, primarily E1 (unimolecular elimination) and E2 (bimolecular elimination). byjus.com
E1 and E2 Elimination Pathways of Dihaloethylamines
The structure of the alkyl halide and the nature of the base are critical in determining whether an elimination reaction follows an E1 or E2 pathway. libretexts.org
E2 (Bimolecular Elimination): This pathway is a one-step, concerted process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. dalalinstitute.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. byjus.com For primary alkyl halides like this compound, E2 reactions are possible, especially with a strong base. dalalinstitute.com The presence of two chlorine atoms on the α-carbon can influence the acidity of the β-protons, potentially facilitating their removal by a base.
E1 (Unimolecular Elimination): This is a two-step process that begins with the slow, rate-determining step of the leaving group departing to form a carbocation intermediate. byjus.com In the second step, a weak base removes a proton from a β-carbon, leading to the formation of a double bond. byjus.com The rate of an E1 reaction depends only on the concentration of the substrate. dalalinstitute.com E1 reactions are more common for tertiary and secondary alkyl halides due to the greater stability of the corresponding carbocations. libretexts.org For a primary dihaloethylamine like this compound, the formation of a primary carbocation would be highly unfavorable, making the E1 pathway less likely under typical conditions. wordpress.com
The competition between substitution (S_N2) and elimination (E2) is a key consideration for primary alkyl halides. libretexts.org Strong, hindered bases favor E2 elimination, while strong, unhindered bases that are also good nucleophiles can lead to a mixture of S_N2 and E2 products. libretexts.org
Intramolecular (E_i) Eliminations and Cyclic Transition States
Intramolecular elimination (E_i) reactions are a special class of thermal eliminations that proceed through a cyclic transition state without the need for an external base or acid. dalalinstitute.com These reactions are typically unimolecular and often exhibit syn-stereoselectivity, meaning the proton and the leaving group depart from the same side of the molecule. dalalinstitute.comchemistrysteps.com
A well-known example of an E_i reaction is the Cope elimination of amine oxides. chemistrysteps.com In this reaction, a tertiary amine is first oxidized to an amine oxide, which then acts as an internal base. masterorganicchemistry.com Upon heating, the oxygen of the N-oxide abstracts a β-proton through a five-membered cyclic transition state, leading to the formation of an alkene. chemistrysteps.commasterorganicchemistry.com
While direct E_i elimination from this compound itself is not described in the search results, it is conceivable that a derivative of this compound could undergo such a reaction. For instance, if the amine were converted to a suitable derivative where an internal base is present, an intramolecular elimination could potentially occur. These reactions often require heating. tmv.ac.in Selenoxide eliminations also proceed through a syn-intramolecular pathway involving a cyclic transition state to form an alkene. mdpi.com
Formation of Unsaturated Halogenated Species
Elimination reactions of this compound would lead to the formation of unsaturated halogenated species. Depending on which proton is removed (if different β-protons are available) and the reaction conditions, different products could be formed. For this compound, the most likely elimination product would be a haloalkene.
The reaction of a halogenated unsaturated hydrocarbon with ammonia can be used to produce primary unsaturated amines. google.com This suggests that the reverse reaction, the elimination of ammonia or its derivative from a haloamine, could produce a halogenated alkene. The synthesis of various α-unsaturated amines has been explored for their biological activities. google.com
Investigations into Reactive Intermediates
Formation and Reactivity of Carbocations (if applicable)
The formation of a carbocation is the hallmark of the E1 and S_N1 reaction pathways. libretexts.org The stability of the carbocation intermediate is a crucial factor determining the feasibility of these reactions. Carbocations are electron-deficient species and their stability generally increases in the order: primary < secondary < tertiary. wordpress.com
For this compound, which is a primary amine, the formation of a primary carbocation (Cl₂CHCH₂⁺) upon departure of the amino group as a leaving group would be energetically unfavorable. libretexts.org Furthermore, the presence of the two electron-withdrawing chlorine atoms on the adjacent carbon would further destabilize the carbocation through a strong negative inductive effect. Carbocations substituted with electron-withdrawing groups are known to be particularly unstable. beilstein-journals.org
Therefore, reaction mechanisms involving a discrete 2,2-dichloroethyl carbocation intermediate are considered highly unlikely for this compound under normal conditions. While carbocations are pivotal intermediates in many organic reactions, their formation is highly dependent on the substrate structure. beilstein-journals.org Trifluoromethyl-substituted carbocations, for example, are known to be highly transient and reactive species. researchgate.net
Table 2: Summary of Elimination Reaction Pathways for this compound
| Pathway | Key Features | Likelihood for this compound |
| E2 | Bimolecular, one-step, concerted mechanism. dalalinstitute.com Favored by strong bases. libretexts.org | Possible, especially with strong, hindered bases. |
| E1 | Unimolecular, two-step mechanism via a carbocation intermediate. byjus.com Favored for tertiary and secondary substrates. libretexts.org | Unlikely due to the instability of the primary carbocation. wordpress.com |
| E_i | Unimolecular, intramolecular elimination via a cyclic transition state. dalalinstitute.com Typically requires thermal activation. tmv.ac.in | Possible for suitable derivatives of the amine. |
Potential for Aziridine (B145994) or Other Cyclic Intermediate Formation (Conceptual)
The reactivity of this compound suggests the conceptual possibility of forming cyclic intermediates, such as a substituted aziridine, through intramolecular reactions. While specific experimental studies on the cyclization of this compound are not extensively documented in the reviewed literature, its structural similarity to other haloamines allows for the formulation of potential reaction pathways. These hypothetical mechanisms are primarily based on well-established reactions like intramolecular nucleophilic substitution and radical cyclizations.
One plausible pathway for cyclization is through an intramolecular nucleophilic substitution (SNi). In this scenario, the lone pair of electrons on the nitrogen atom of the amino group would act as a nucleophile, attacking the adjacent carbon atom bearing the two chlorine atoms. This process would be facilitated by the departure of one of the chloride ions as a leaving group. Such a reaction would lead to the formation of a three-membered ring, specifically a 2,2-dichloroaziridine (B14620869) intermediate. The propensity for 2-chloroethylamine (B1212225) to undergo cyclization to form aziridine supports this conceptual pathway. wikipedia.org In the case of this compound, the presence of two chlorine atoms on the same carbon could influence the stability and reactivity of the resulting aziridine ring.
An alternative, though perhaps less direct, conceptual pathway could involve a radical-mediated cyclization, akin to the Hofmann-Löffler-Freytag reaction. numberanalytics.comacs.orgwikipedia.org This reaction typically involves the formation of five- or six-membered rings through the intramolecular hydrogen abstraction by a nitrogen-centered radical. numberanalytics.comwikipedia.org For a molecule like this compound, this would first require conversion to an N-haloamine. Subsequent homolytic cleavage of the nitrogen-halogen bond, often initiated by heat or light, would generate a nitrogen-centered radical. numberanalytics.comwikipedia.org However, the standard Hofmann-Löffler-Freytag mechanism involves δ-hydrogen abstraction to form a five-membered pyrrolidine (B122466) ring. Given the structure of this compound, the formation of a three-membered aziridine ring via a radical mechanism is less conventional but remains a theoretical possibility.
The feasibility of these conceptual pathways would be significantly influenced by the reaction conditions, such as the presence of a base or a radical initiator. A basic medium would favor the intramolecular nucleophilic substitution by deprotonating the amino group, thereby increasing its nucleophilicity. Conversely, conditions that promote radical formation, such as UV irradiation or the presence of a radical initiator, would be necessary for a Hofmann-Löffler-Freytag type of reaction. numberanalytics.comwikipedia.org
The following table outlines the key aspects of these conceptual cyclization pathways for this compound.
| Conceptual Pathway | Proposed Intermediate | Key Reaction Type | Required Conditions/Initiation | Analogous Reaction |
| Intramolecular Nucleophilic Substitution | 2,2-Dichloroaziridinium ion | Nucleophilic attack by nitrogen | Presence of a base to deprotonate the amine | Cyclization of 2-chloroethylamine wikipedia.org |
| Radical Cyclization | Nitrogen-centered radical, Carbon-centered radical | Intramolecular hydrogen abstraction | Formation of N-haloamine, Heat or UV light numberanalytics.comwikipedia.org | Hofmann-Löffler-Freytag reaction numberanalytics.comacs.orgwikipedia.org |
It is important to emphasize that these are hypothetical reaction pathways derived from the known chemistry of similar compounds. Experimental verification would be necessary to determine the actual reaction dynamics and the potential for the formation of aziridine or other cyclic intermediates from this compound.
Computational Chemistry Approaches for 2,2 Dichloroethan 1 Amine: Theoretical Modeling and Predictive Analytics
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods provide a detailed picture of the electronic landscape, which in turn dictates the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. irjweb.com A DFT study of 2,2-dichloroethan-1-amine would begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. rub.destorion.rustackexchange.com For this molecule, key parameters such as bond lengths (C-C, C-N, C-H, C-Cl), bond angles, and dihedral angles would be precisely calculated.
Once optimized, the electronic properties can be analyzed. The distribution of electron density would reveal the effects of the electronegative chlorine atoms, which withdraw electron density from the carbon skeleton, and the electron-donating amine group. This electronic distribution can be visualized through molecular orbital surfaces, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comwuxiapptec.com For halogenated compounds, the LUMO is often located around the halogen atoms, indicating their role in electrophilic interactions. wuxiapptec.com
DFT calculations also yield a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. In this compound, regions of negative potential (red/yellow) would be expected around the chlorine and nitrogen atoms, signifying their nucleophilic character, while positive potential (blue) would be found around the hydrogen atoms of the amine group.
Table 1: Predicted Outputs of a DFT Geometry Optimization for this compound (Note: This table is illustrative, representing typical data obtained from DFT calculations at a common level of theory like B3LYP/6-311+G(d,p). Specific values require a dedicated computational study.)
| Parameter | Predicted Value | Description |
| Bond Lengths | ||
| C-C | ~1.52 Å | Length of the central carbon-carbon single bond. |
| C-N | ~1.47 Å | Length of the carbon-nitrogen single bond. |
| C-Cl | ~1.79 Å | Average length of the carbon-chlorine bonds. |
| Bond Angles | ||
| Cl-C-Cl | ~109° | Angle between the two chlorine atoms and the central carbon. |
| C-C-N | ~110° | Angle defining the main chain and amine group orientation. |
| Electronic Properties | ||
| HOMO Energy | ~ -9.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | ~ 0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | ~ 10.0 eV | Energy difference, indicating chemical reactivity. wuxiapptec.com |
| Dipole Moment | ~ 2.5 D | A measure of the molecule's overall polarity. |
Beyond DFT, other quantum chemical methods offer a spectrum of options for molecular characterization. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation with more rigorous mathematical approximations and without empirical parameters. nobelprize.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate geometries and energies, though at a greater computational expense. nih.gov These methods are valuable for benchmarking the accuracy of more cost-effective approaches like DFT. nih.gov
On the other end of the spectrum, semi-empirical methods (such as AM1, PM3, and MNDO) simplify the calculations by incorporating experimental data and approximations, making them significantly faster. scielo.org.mxcnrs.fruni-muenchen.de This speed allows for the study of much larger molecular systems or for high-throughput screening of properties. scielo.org.mx For this compound, semi-empirical methods could be employed to rapidly estimate properties like heats of formation or ionization potentials, providing a useful, albeit less precise, overview of its thermodynamic characteristics. cnrs.fr Studies on other amines have shown that methods like PM3 can reproduce experimental bond dissociation enthalpies satisfactorily. cnrs.fr
Computational Elucidation of Reaction Mechanisms
Computational chemistry is indispensable for mapping out the pathways of chemical reactions, identifying the short-lived intermediate structures, and determining the energy changes that govern reaction rates.
A chemical reaction proceeds from reactants to products via a high-energy "point of no return" known as the transition state (TS). umn.edurowansci.com Locating this structure on the potential energy surface is a primary goal of mechanistic studies. Computationally, a transition state is identified as a first-order saddle point—a structure that is an energy minimum in all dimensions except for one, which corresponds to the reaction coordinate. umn.edurowansci.com
For this compound, reactions could include nucleophilic substitution at the carbon bearing the chlorine atoms or elimination reactions. Computational methods would be used to model the geometry of the transition state for such a process. uni-muenchen.de The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡). researchgate.netrsc.org A lower energy barrier corresponds to a faster reaction rate. Studies on related chloro-amines show that the presence of solvent molecules can be crucial and must often be included in the calculation to accurately reproduce experimental barriers. uni-muenchen.deresearchgate.net
Table 2: Illustrative Energy Barriers for Reactions of Related Chloro-Amines (Note: These values are from computational studies on different systems and serve to illustrate the type of data generated. They are not direct predictions for this compound.)
| Reaction Type | Reactants | Catalyst/Solvent | Calculated Energy Barrier (kcal/mol) | Reference |
| C-N Coupling | Chloromethylnaphthalene + Morpholine | Pd(0) | 13.1 | xmu.edu.cn |
| Ring-opening | Ethylene Oxide + m-chloroaniline | BmimBr | 22.4 | rsc.org |
| N-Chlorination | Ammonia (B1221849) + Hypochlorous Acid | Water (explicit) | ~10-12 | researchgate.net |
Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. rsc.orgacs.org This analysis maps the minimum energy path connecting the transition state to the reactants on one side and the products on the other. acs.org An IRC calculation confirms that the identified transition state correctly links the desired reactants and products and provides a detailed, step-by-step view of the geometric changes occurring during the reaction. rsc.orgresearchgate.net For a synthetic pathway leading to or involving this compound, this analysis would visualize the entire transformation, potentially revealing hidden intermediates or complex multi-step processes that are not intuitively obvious. acs.org
Conformational Analysis and Intramolecular Interactions
Molecules with single bonds can rotate, leading to different spatial arrangements called conformations or conformers. bkcc.ac.in The C-C bond in this compound allows for such rotation, leading to different relative orientations of the -CHCl2 and -CH2NH2 groups.
Computational methods are used to perform a conformational analysis, which involves calculating the energies of various conformers to identify the most stable ones. For 1,2-disubstituted ethanes, the key conformers are typically described by the dihedral angle between the substituents. The anti conformer (180° dihedral angle) and the gauche conformer (~60° dihedral angle) are of primary interest. bkcc.ac.in
In this compound, the analysis would assess the balance of several factors. Steric hindrance between the bulky chlorine atoms and the amine group would influence stability. Furthermore, the potential for intramolecular hydrogen bonding between the amine protons (N-H) and the electronegative chlorine atoms could stabilize certain conformations, particularly the gauche form. Dipole-dipole interactions also play a critical role in the conformational preferences of haloalkanes. bkcc.ac.in Computational studies can quantify the energy differences between these conformers, predicting their relative populations at equilibrium. nih.govresearchgate.net
Assessment of Rotational Barriers and Conformational Isomers
The conformational landscape of this compound is defined by the rotation around the carbon-carbon single bond. This rotation gives rise to various spatial arrangements of the atoms, known as conformers or rotamers, which exist in equilibrium. Computational chemistry provides powerful tools to investigate the relative stabilities of these conformers and the energy barriers that separate them.
Theoretical studies, often employing methods like Density Functional Theory (DFT) or Møller–Plesset (MP2) perturbation theory, can map the potential energy surface of the molecule as a function of the dihedral angle between the amine group and the dichloromethyl group. researchgate.net For analogous molecules like 1,2-dihaloethanes, the primary conformers are typically designated as anti (or trans) and gauche. researchgate.netresearchgate.net In the case of this compound, rotation around the C1-C2 bond would lead to staggered conformers where the amine group is positioned anti or gauche relative to one of the chlorine atoms.
The rotational barrier is the energy required to rotate from one stable conformer to another, passing through a higher-energy eclipsed transition state. acs.org Calculations for similar chlorinated alkanes show that these barriers are influenced by a combination of steric hindrance and electrostatic interactions, such as dipole-dipole repulsion between the polar C-Cl bonds. msu.edu For 1,2-dichloroethane (B1671644), the trans conformer is generally more stable than the gauche form, with a significant rotational barrier between them. researchgate.net A similar trend would be anticipated for this compound, although intramolecular interactions involving the amine group could modulate the relative energies.
Computational models can predict the relative energies of these conformers and the transition state energies, providing a quantitative assessment of the rotational barriers. These values are crucial for understanding the molecule's dynamic behavior and the population of each conformer at a given temperature.
Table 1: Hypothetical Calculated Rotational Barrier and Conformational Energies for this compound
| Parameter | Conformer/Transition State | Relative Energy (kcal/mol) |
| Conformational Energy | Staggered (gauche) | 1.5 - 2.5 |
| Staggered (anti) | 0.0 (Reference) | |
| Rotational Barrier | Gauche → Gauche | 8.0 - 10.0 |
| Anti → Gauche | 4.5 - 6.0 | |
| Note: This table presents plausible, hypothetical values based on studies of similar molecules like 1,2-dichloroethane to illustrate expected computational outputs. researchgate.net |
Analysis of Halogen-Amine and Halogen-Hydrogen Bonding Interactions (Conceptual)
Beyond classical steric and electrostatic effects, non-covalent interactions play a significant role in determining molecular conformation and properties. In this compound, two such interactions are conceptually important: halogen bonding and hydrogen bonding.
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). acs.orgacs.org This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential (the σ-hole) along the axis of the R-X bond. acs.org In this compound, an intramolecular halogen bond could potentially form between one of the chlorine atoms (the halogen bond donor) and the nitrogen atom of the amine group (the Lewis base acceptor). mdpi.commanchester.ac.uk This attractive interaction could stabilize specific gauche conformations where the chlorine and nitrogen atoms are in close proximity.
Halogen-Hydrogen Bonding: Halogen atoms, with their high electronegativity, can also act as hydrogen bond acceptors. researchgate.net An intramolecular hydrogen bond could form between one of the chlorine atoms and one of the hydrogen atoms of the primary amine group (-NH2). scispace.com This interaction, of the N-H···Cl type, would also influence the conformational preference, potentially stabilizing conformers that allow for a short H···Cl distance and a favorable geometry. The strength of such bonds is generally weaker than conventional hydrogen bonds but can collectively impact the structural stability.
Computational analysis through methods like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions, confirming their presence and quantifying their contribution to conformational stability.
Spectroscopic Parameter Prediction and Validation
Computational Prediction of NMR and IR Spectra
Computational chemistry is an indispensable tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation.
NMR Spectra Prediction: Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is routinely performed using quantum chemical methods. nmrdb.org The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT functionals like B3LYP or PBE0, is a standard approach for calculating NMR shielding tensors. acs.orgacs.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com For flexible molecules, it is often necessary to calculate the spectra for all stable conformers and then obtain a final spectrum by averaging the chemical shifts, weighted by their Boltzmann population based on their relative free energies. acs.org
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ¹H NMR | ||
| -CH(Cl₂) | 5.8 - 6.2 | Triplet |
| -CH₂N | 3.1 - 3.5 | Doublet |
| -NH₂ | 1.5 - 2.5 | Broad Singlet |
| ¹³C NMR | ||
| -CH(Cl₂) | 68 - 75 | |
| -CH₂N | 45 - 52 |
Note: Values are hypothetical, estimated based on typical group contributions and data for similar structures.
IR Spectra Prediction: The prediction of infrared (IR) spectra involves calculating the vibrational frequencies and their corresponding intensities. arxiv.orgfaccts.de This is achieved by first performing a geometry optimization to find a stable structure on the potential energy surface. faccts.de Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies. nih.gov The intensities of the IR bands are determined by the change in the molecular dipole moment during each vibration. chemrxiv.org It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set deficiencies. faccts.de
Table 3: Hypothetical Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3450 | Medium |
| C-H Stretch | 2900 - 3000 | Medium-Strong |
| N-H Bend (Scissoring) | 1590 - 1650 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Note: Values are hypothetical, based on characteristic frequencies for amine and chloroalkane functional groups. scielo.brrsc.org
Comparison with Experimental Spectroscopic Data
The ultimate validation of computational predictions comes from their comparison with experimental data. This comparative analysis is crucial for assessing the accuracy of the chosen theoretical models and for gaining a deeper understanding of the molecule's structure and behavior.
Discrepancies between predicted and experimental spectra can arise from several factors. In NMR, solvent effects can significantly alter chemical shifts, and computational models must account for this, often through the use of Polarizable Continuum Models (PCM). acs.orgmdpi.com In IR spectroscopy, experimental spectra are recorded for condensed phases (liquid or solid), where intermolecular interactions can shift vibrational frequencies, while calculations are often performed on an isolated gas-phase molecule. researchgate.net Furthermore, calculated harmonic frequencies often overestimate experimental fundamental frequencies due to the neglect of anharmonicity. univie.ac.at
By systematically comparing the predicted shifts, coupling constants, and frequencies with those from high-resolution experimental spectra, researchers can refine their computational models. For instance, if a predicted spectrum based on a single conformer does not match the experimental result, it may indicate that multiple conformers contribute to the observed spectrum, necessitating a Boltzmann-averaged approach. acs.org This iterative process of prediction and validation enhances the reliability of computational methods for structural assignment and analysis.
Table 4: Hypothetical Comparison of Predicted and "Experimental" Spectroscopic Data
| Parameter | Predicted Value | "Experimental" Value | Deviation |
|---|---|---|---|
| ¹³C NMR Shift (-CH₂N) | 48.5 ppm | 47.9 ppm | +0.6 ppm |
| ¹H NMR Shift (-CH(Cl₂)) | 6.05 ppm | 5.98 ppm | +0.07 ppm |
| IR Frequency (C-Cl Stretch) | 755 cm⁻¹ | 740 cm⁻¹ | +15 cm⁻¹ |
| IR Frequency (N-H Bend) | 1620 cm⁻¹ | 1612 cm⁻¹ | +8 cm⁻¹ |
Note: This table uses hypothetical data to illustrate the process of comparing computational predictions with experimental measurements.
Advanced Spectroscopic and Analytical Characterization of 2,2 Dichloroethan 1 Amine: Methodological Development
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2,2-dichloroethan-1-amine, both ¹H and ¹³C NMR, along with advanced 2D techniques, would provide a complete picture of its structure.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of non-equivalent protons. The methine proton (-CH(Cl)₂), being adjacent to two electron-withdrawing chlorine atoms, would appear significantly downfield. The methylene (B1212753) protons (-CH₂NH₂) adjacent to the nitrogen atom would appear further upfield, and the amine protons (-NH₂) would likely present as a broad singlet that can exchange with D₂O. pressbooks.pubdocbrown.infonih.gov
The ¹³C NMR spectrum is predicted to show two signals corresponding to the two carbon atoms in the molecule. The carbon atom bonded to the two chlorine atoms (-C(Cl)₂-) would be highly deshielded and appear at a lower field compared to the methylene carbon (-CH₂NH₂). docbrown.infodocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Predicted Multiplicity | Notes |
| ¹H | -CH(Cl)₂ | 6.0 - 6.5 | Triplet | Deshielded by two chlorine atoms, coupled to the adjacent -CH₂- group. |
| ¹H | -CH₂NH₂ | 3.0 - 3.5 | Doublet | Coupled to the adjacent -CH- group. |
| ¹H | -NH₂ | 1.0 - 3.0 | Broad Singlet | Chemical shift can vary with concentration and solvent; will exchange with D₂O. |
| ¹³C | -C(Cl)₂- | 70 - 80 | Singlet | Significantly deshielded by the two attached chlorine atoms. |
| ¹³C | -CH₂NH₂ | 40 - 50 | Singlet | Less deshielded than the dichlorinated carbon. |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
To definitively establish the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signal for the methine proton (-CH(Cl)₂) and the methylene protons (-CH₂NH₂), confirming their vicinal (three-bond) coupling and thus their adjacency in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a correlation between the methine proton signal and the dichlorinated carbon signal, as well as a correlation between the methylene proton signals and the adjacent carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, one would expect to see a cross-peak between the methylene protons and the dichlorinated carbon, and between the methine proton and the methylene carbon, further cementing the C-C bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. uni-saarland.de
Under EI-MS conditions, this compound would undergo fragmentation. The molecular ion peak [M]⁺ would be expected, and due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 would be observed. uni-saarland.de Alpha-cleavage is a common fragmentation pathway for amines, which would lead to the loss of the -CH(Cl)₂ group to form a fragment at m/z 30 ([CH₂NH₂]⁺). uni-saarland.de Another likely fragmentation would be the loss of a chlorine atom.
Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Notes |
| 113/115/117 | [C₂H₅Cl₂N]⁺ | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |
| 78/80 | [C₂H₄ClN]⁺ | Loss of a chlorine radical. |
| 30 | [CH₂NH₂]⁺ | Result of alpha-cleavage, often a base peak for primary amines. |
Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization energy.
ESI-MS is a softer ionization technique that typically results in less fragmentation than EI-MS. For this compound, which has a basic amine group, ESI in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. The characteristic isotopic pattern for the two chlorine atoms would also be observable for this ion. This technique is particularly useful for confirming the molecular weight of the compound.
Table 3: Predicted Ion in the ESI-Mass Spectrum of this compound
| m/z Value | Proposed Ion | Ionization Mode |
| 114/116/118 | [C₂H₅Cl₂N + H]⁺ | Positive |
Note: The observed m/z values will correspond to the protonated molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C-Cl bonds. As a primary amine, two distinct N-H stretching bands are anticipated in the region of 3300-3500 cm⁻¹. docbrown.info An N-H bending vibration should also be visible around 1600 cm⁻¹. The C-H stretching vibrations will appear just below 3000 cm⁻¹, and the strong C-Cl stretching absorptions would be found in the fingerprint region. researchgate.net
Raman spectroscopy would complement the IR data. While the N-H and C-H stretches would also be visible, the C-Cl symmetric stretch is often strong in the Raman spectrum, providing confirmatory evidence for the presence of the dichlorinated group. researchgate.net
Table 4: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |
| C-H Stretch | -CH₂-, -CH- | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| N-H Bend (scissoring) | -NH₂ | 1590 - 1650 | 1590 - 1650 | Medium |
| C-Cl Stretch | -C(Cl)₂- | 600 - 800 | 600 - 800 | Strong (IR), Strong (Raman) |
Note: These are predicted frequency ranges. The exact position and intensity can be influenced by the molecular environment and physical state of the sample.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures, synthetic intermediates, and for purity assessment. Due to the compound's polarity and chemical nature, specific methodologies in both gas and liquid chromatography have been developed and optimized.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography, particularly when coupled with mass spectrometry, serves as a powerful tool for the analysis of this compound. It offers high resolution for separating volatile impurities and provides definitive structural identification.
Detailed Research Findings: The analysis of primary amines like this compound by GC can be challenging due to their polarity, which may lead to poor peak shape and column adsorption. chromatographyonline.com To overcome these issues, derivatization is a commonly employed strategy. researchgate.net Acylation with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) converts the polar amine into a less polar, more volatile derivative with improved chromatographic properties. researchgate.netpublisso.de This approach also enhances sensitivity, especially when using an electron capture detector (ECD) or a mass selective detector (MSD). researchgate.net
For purity analysis, a high-polarity capillary column, such as one with a polyethylene (B3416737) glycol (PEG) or a specialized amine-specific stationary phase, is often preferred. However, general-purpose columns like the HP-5MS (a low-bleed 5% phenyl-methylpolysiloxane) are also widely used, offering a good balance of performance and durability. gdut.edu.cn The use of a nitrogen-phosphorus detector (NPD) can provide high selectivity for nitrogen-containing compounds, while mass spectrometry provides unequivocal identification by comparing the resulting mass spectrum with reference libraries or by interpreting the fragmentation pattern. researchgate.net The primary immonium ion (H₂C=N⁺H₂) at m/z 30 is a characteristic fragment for many primary amines, though its observation depends on the mass range scanned. chromatographyonline.com
Headspace GC (HS-GC) is another valuable technique, particularly for quantifying volatile amines in various matrices. rsc.org By adding a high-boiling organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the sample vial, the volatile amine is displaced into the headspace, allowing for clean, matrix-free injection and reducing contamination of the GC inlet and column. rsc.org
Table 1: Illustrative GC-MS Methodological Parameters for Amine Analysis
| Parameter | Condition | Purpose/Rationale |
|---|---|---|
| Column | HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness | General purpose column providing good resolution for a wide range of analytes. gdut.edu.cn |
| Carrier Gas | Helium, 1 mL/min | Inert carrier gas, standard for GC-MS applications. gdut.edu.cn |
| Oven Program | Initial 80°C (1 min), ramp 5°C/min to 180°C, ramp 10°C/min to 240°C | Temperature gradient to separate compounds with different boiling points. gdut.edu.cn |
| Injector | Splitless mode, 290°C | Ensures complete transfer of the analyte onto the column, suitable for trace analysis. gdut.edu.cn |
| Derivatization | Heptafluorobutyric anhydride (HFBA) | Increases volatility and thermal stability of the amine, improving peak shape. publisso.de |
| Detector | Mass Selective Detector (MSD) | Provides mass-to-charge ratio data for definitive identification and structural elucidation. publisso.de |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
While chromatographic methods provide information on purity and identity in solution, single-crystal X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method is applicable if a single crystal of sufficient quality can be grown from this compound or its stable salt form, such as the hydrochloride. sigmaaldrich.comsigmaaldrich.com
Detailed Research Findings: The application of X-ray crystallography would provide unambiguous proof of structure, including bond lengths, bond angles, and torsional angles. This data is invaluable for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. scielo.org.za For a molecule like this compound, key structural parameters of interest would be the C-C, C-N, and C-Cl bond lengths, as well as the conformation around the C-C single bond.
Table 3: Representative Data Obtained from a Single-Crystal X-ray Diffraction Analysis of a Related Halogenated Amine Salt
| Parameter | Representative Value/Information | Significance |
|---|---|---|
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. iucr.org |
| Space Group | P 2₁ 2₁ 2 | Defines the specific symmetry elements within the crystal lattice. iucr.org |
| Unit Cell Dimensions | a = 8.895 Å, b = 17.676 Å, c = 4.436 Å | The lengths of the edges of the smallest repeating unit in the crystal. iucr.org |
| Bond Length (C-Cl) | ~1.77 Å | Provides the precise distance between the carbon and chlorine atoms. |
| Bond Angle (Cl-C-Cl) | ~109.5° | Defines the geometry around the dichloromethyl carbon. |
| Hydrogen Bonding | N-H···Cl interactions | Identifies and quantifies the key intermolecular forces holding the crystal together. iucr.org |
| Conformation | Torsion angle of N-C-C-H | Describes the rotational arrangement (e.g., gauche, anti) of the ethylamine (B1201723) backbone. |
Synthetic Transformations and Utility in Organic Synthesis: Expanding the Scope of 2,2 Dichloroethan 1 Amine As a Synthon
Derivatization of the Amine Functionality
The primary amine group in 2,2-dichloroethan-1-amine serves as a versatile nucleophilic handle for the construction of a wide array of nitrogen-containing compounds. Its reactivity is characteristic of a primary alkylamine, enabling transformations such as acylation, alkylation, and condensation with carbonyl compounds.
The nucleophilic nitrogen atom readily participates in reactions with various electrophilic carbonyl and thiocarbonyl compounds to form stable amide, urea, and thiourea (B124793) derivatives. These functional groups are prevalent in pharmaceuticals and agrochemicals.
Amides: The reaction of this compound with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, yields N-(2,2-dichloroethyl)amides. hud.ac.uk The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDEC) in conjunction with carboxylic acids also provides a viable route to these amides, often under milder conditions. nih.gov
Ureas: N,N'-substituted ureas can be synthesized from this compound. A common method involves the reaction of the amine with an isocyanate. nih.gov Alternatively, phosgene-free methods are often preferred, such as the reaction with potassium isocyanate in water, which presents a milder and more environmentally benign approach. rsc.org The synthesis can also proceed through the reaction of the amine with carbamoyl (B1232498) chlorides. rsc.org
Thioureas: The synthesis of corresponding thioureas is readily achieved by reacting this compound with an appropriate isothiocyanate in a solvent like dichloromethane (B109758) or tert-butanol. mdpi.com Other methods include the one-pot reaction of the amine with carbon disulfide in the presence of an oxidant or a coupling agent. researchgate.net A simple condensation with carbon disulfide in an ammonia (B1221849) solution also yields monosubstituted thioureas effectively. researchgate.net
| Derivative | Reagent(s) | General Conditions | Reference |
|---|---|---|---|
| Amide | Acid Chloride (R-COCl) / Base (e.g., Et₃N) | Inert solvent (e.g., CH₂Cl₂, Cyrene™), 0°C to room temperature. | hud.ac.uk |
| Amide | Carboxylic Acid (R-COOH) / Coupling Agents (e.g., EDC, HOBt, DMAP) | Inert solvent (e.g., CH₂Cl₂, CH₃CN), room temperature to 40°C. | nih.gov |
| Urea | Isocyanate (R-NCO) | Aprotic solvent, ambient temperature. | nih.gov |
| Urea | Potassium Isocyanate (KNCO) | Water or aqueous co-solvent, ambient temperature. | rsc.org |
| Thiourea | Isothiocyanate (R-NCS) | Solvent (e.g., CH₂Cl₂), room temperature. | mdpi.com |
| Thiourea | Carbon Disulfide (CS₂) / Oxidant (e.g., H₂O₂) | One-pot reaction in water. | researchgate.net |
The hydrogen atoms on the amine nitrogen can be successively replaced via alkylation reactions to furnish secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts.
Secondary and Tertiary Amines: Direct alkylation of this compound with alkyl halides (e.g., alkyl iodides or bromides) can produce secondary and tertiary amines. lumenlearning.com However, these reactions often yield a mixture of products (mono-, di-, and tri-alkylated) and are notoriously difficult to control. lumenlearning.comlibretexts.org A large excess of the primary amine can favor the formation of the secondary amine. The resulting secondary amine, N-alkyl-2,2-dichloroethan-1-amine, is itself a nucleophile that can compete with the starting material for the alkyl halide, leading to the tertiary amine. libretexts.org
Quaternary Ammonium Salts: Exhaustive alkylation with an excess of a suitable alkylating agent, such as an alkyl halide, leads to the formation of quaternary ammonium salts. lumenlearning.com These salts are ionic compounds with a positively charged nitrogen atom bonded to four alkyl groups. The reaction of a tertiary amine with a benzyl (B1604629) halide is a common method for preparing certain quaternary ammonium salts, a principle extendable to the tertiary amine derived from this compound. google.comgoogleapis.comgoogle.com
| Product Type | Reagent | General Conditions | Reference |
|---|---|---|---|
| Secondary Amine | Alkyl Halide (R-X) (1 equivalent) | Heated in a sealed tube with a concentrated solution of the amine in ethanol. Often results in mixtures. | libretexts.org |
| Tertiary Amine | Alkyl Halide (R-X) (Excess) | Further reaction of the secondary amine with the alkyl halide. Control is difficult. | lumenlearning.com |
| Quaternary Ammonium Salt | Alkyl Halide (R-X) (Large Excess) | Reaction of the tertiary amine with the alkylating agent, often in a polar solvent. | lumenlearning.comgoogleapis.com |
The primary amine functionality of this compound can react with aldehydes and ketones to form imines, which can then be reduced to provide access to a diverse range of N-substituted secondary amines. This two-step sequence, often performed in one pot, is known as reductive amination.
The initial step is the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine or Schiff base). This intermediate is typically not isolated but is reduced in situ. lumenlearning.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this purpose, capable of reducing the iminium ion intermediate faster than the starting carbonyl compound. organic-chemistry.orgmasterorganicchemistry.comacs.org The reaction is commonly carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). acs.orgheteroletters.org This method avoids the over-alkylation problems associated with direct alkylation using alkyl halides. masterorganicchemistry.com
| Carbonyl Substrate | Reducing Agent | Typical Solvent | Product | Reference |
|---|---|---|---|---|
| Aldehyde (R-CHO) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | N-(2,2-dichloroethyl)alkylamine | acs.org |
| Ketone (R-CO-R') | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | N-(2,2-dichloroethyl)dialkylamine | acs.org |
| Aldehyde/Ketone | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | N-Substituted (2,2-dichloroethyl)amine | lumenlearning.commasterorganicchemistry.com |
| Aldehyde/Ketone | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol (EtOH) | N-Substituted (2,2-dichloroethyl)amine | acs.org |
Transformations Involving the Geminal Dichloroalkane Moiety
The two chlorine atoms attached to the same carbon atom (a geminal dichloride) represent a second reactive site within the molecule. These C-Cl bonds can potentially undergo nucleophilic substitution or elimination reactions, although their reactivity is influenced by the adjacent amino group.
The carbon atom bearing the two chlorine atoms is electrophilic and, in principle, susceptible to attack by nucleophiles. However, nucleophilic substitution at an sp³-hybridized carbon bearing two halogens can be challenging. The reaction would likely proceed through an Sₙ2 mechanism, which would be sterically hindered. Furthermore, the electron-withdrawing nature of the second chlorine atom and the nearby amino group can influence the reaction pathway.
Reactions of dichloromethane with nucleophilic amines have been studied, suggesting that alkylation at the methylene (B1212753) carbon can occur, though conditions can be demanding. scispace.com For this compound, a strong nucleophile would be required to displace the chloride ions. Potential competing reactions, such as reaction at the amine site or elimination, must be considered. The geminal pathway for substitution in related systems is sometimes attributed to a rate-determining ionization step (Sₙ1), but this is less likely for a primary alkyl chloride unless a highly stabilized carbocation can be formed. nih.gov
The presence of a hydrogen atom on the carbon adjacent to the gem-dichloro group (the C1 carbon) allows for the conceptual possibility of a β-elimination reaction. Treatment of this compound with a strong, non-nucleophilic base could induce dehydrohalogenation to form a 2-chloro-ethen-1-amine (a vinyl halide derivative). britannica.com
Such elimination reactions typically require forcing conditions, such as heating with a strong base like sodium amide (NaNH₂) or potassium tert-butoxide. britannica.com The reaction would proceed by abstraction of a proton from C1 by the base, followed by the departure of a chloride ion from C2 to form a carbon-carbon double bond. Given the two chlorine atoms, a subsequent elimination to form an alkyne is also a theoretical possibility under even more drastic conditions, although this would likely be accompanied by significant decomposition. The stability of the resulting enamine or vinyl halide would be a key factor in determining the feasibility of this transformation. taylorandfrancis.com
Reactions with Organometallic Reagents (e.g., Grignard Reagents, Alkyllithiums)
The reactivity of this compound with potent organometallic reagents such as Grignard reagents (RMgX) and alkyllithiums (RLi) is primarily governed by the presence of the acidic primary amine group. These organometallic compounds are exceptionally strong bases and will preferentially react in an acid-base manner with the N-H protons of the amine. masterorganicchemistry.com
The primary amine (R-NH₂) has two acidic protons. The reaction with one equivalent of a Grignard or alkyllithium reagent results in the formation of a magnesium or lithium haloamide salt and the corresponding alkane from the organometallic reagent. The addition of a second equivalent of the organometallic reagent can lead to the formation of a dianionic species.
The general reaction proceeds as follows:
First Deprotonation: H₂N-CH₂-CHCl₂ + R-M → [HNM]-CH₂-CHCl₂ + R-H
Second Deprotonation: [HNM]-CH₂-CHCl₂ + R-M → [M-N-M]²⁻-CH₂-CHCl₂ + R-H (where M = MgX or Li)
Due to this initial and rapid acid-base chemistry, nucleophilic attack at the carbon-chlorine bond is generally not observed under standard conditions. The resulting organometallic amide is less reactive than the starting organometallic reagent. Forcing conditions, such as elevated temperatures, might be required to induce subsequent reactions like substitution or elimination at the dichloro-substituted carbon, but these are often complex and lead to multiple products. The synthetic utility of these initial deprotonation reactions lies in the in-situ formation of lithiated amines, which can then be used in subsequent reactions with other electrophiles. acs.org
Table 1: Conceptual Reactions of this compound with Organometallic Reagents
| Organometallic Reagent | Product of 1st Equivalent | Product of 2nd Equivalent | Byproduct |
| Methylmagnesium chloride (CH₃MgCl) | N-(2,2-dichloroethyl)magnesium chloride amide | N-(2,2-dichloroethyl)magnesium chloride imide (dianion) | Methane (CH₄) |
| n-Butyllithium (n-BuLi) | Lithium N-(2,2-dichloroethyl)amide | Dilithium N-(2,2-dichloroethyl)imide | Butane (C₄H₁₀) |
| Phenyllithium (PhLi) | Lithium N-(2,2-dichloroethyl)amide | Dilithium N-(2,2-dichloroethyl)imide | Benzene (C₆H₆) |
Heterocyclic Synthesis from this compound
The bifunctional nature of this compound, possessing both a nucleophilic amine and electrophilic carbon-halogen centers, makes it a potentially valuable synthon for the construction of nitrogen-containing heterocycles.
Ring Closure Reactions Utilizing Both Amine and Halogen Reactivity
The proximate relationship between the amine and the dihalomethyl group allows for intramolecular cyclization reactions. In the presence of a base, the primary amine can be deprotonated, enhancing its nucleophilicity. The resulting amide anion can then attack the adjacent carbon atom, displacing one of the chloride ions in an intramolecular nucleophilic substitution (S_N2) reaction. This type of transformation is a well-established method for forming strained ring systems. organic-chemistry.org The expected product from such a reaction would be a 2-chloroaziridine, a highly reactive and synthetically versatile intermediate. clockss.org
The general mechanism is conceptualized as:
Deprotonation: H₂N-CH₂-CHCl₂ + Base → [H₂N⁻]-CH₂-CHCl₂ + [Base-H]⁺
Intramolecular Cyclization: The resulting amide attacks the carbon bearing the chlorine atoms, leading to the formation of a three-membered ring and the expulsion of a chloride ion.
This ring-closure strategy provides a direct route to functionalized aziridine (B145994) rings, which are key intermediates in organic synthesis. researchgate.netbeilstein-journals.org
Formation of Nitrogen-Containing Heterocycles (e.g., Aziridines, Imidazoles, Pyrimidines)
The unique structure of this compound serves as a platform for building various heterocyclic scaffolds.
Aziridines : As detailed in the preceding section, the most direct heterocyclic synthesis from this compound is its conversion to a 2-chloroaziridine derivative via a base-mediated intramolecular cyclization. organic-chemistry.orgwikipedia.org These functionalized aziridines are valuable precursors for synthesizing more complex molecules, including amino acids and other heterocycles, through subsequent ring-opening reactions. clockss.org
Imidazoles (Conceptual) : While direct synthesis is not documented, multi-step pathways can be conceptualized. One potential route involves the reaction of this compound with a source of amidine functionality. For instance, a reaction with formamidine (B1211174) or its equivalent could theoretically construct the imidazole (B134444) ring. A plausible multi-step approach could involve first converting the amine into a more complex intermediate. For example, reaction with an isothiocyanate could yield a thiourea, which could then be cyclized with a suitable partner. The synthesis of imidazoles often involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (Radziszewski synthesis), or from α-haloketones and amidines (Marckwald synthesis). Adapting this compound to fit these synthetic strategies would require its prior transformation into a suitable intermediate. organic-chemistry.orgnih.gov
Pyrimidines (Conceptual) : The construction of a pyrimidine (B1678525) ring typically requires the condensation of a three-carbon unit with an amidine. A conceptual pathway starting from this compound could involve its conversion into an N-substituted acetamidine. This could be achieved by reacting the amine with a nitrile under appropriate conditions. The resulting amidine, bearing the 2,2-dichloroethyl substituent, could then undergo a classical pyrimidine synthesis by reacting with a 1,3-dicarbonyl compound (e.g., acetylacetone) or a β-ketoester in the presence of a base. acs.orgajol.info This would lead to a pyrimidine ring substituted with a dichloromethyl group, a functional handle for further synthetic modifications.
Table 2: Conceptual Strategies for Heterocyclic Synthesis
| Target Heterocycle | Proposed Reaction Type | Key Reagents | Conceptual Intermediate/Product |
| Aziridine | Intramolecular S_N2 Cyclization | Strong Base (e.g., NaH, KOtBu) | 2-Chloroaziridine |
| Imidazole | Multi-component Condensation | Formamidine, Oxidant | 4-(Dichloromethyl)imidazole |
| Pyrimidine | Amidine Condensation | 1,3-Dicarbonyl, Base | 2-(2,2-Dichloroethyl)-4,6-dimethylpyrimidine |
Potential as a Precursor for Biologically Relevant Molecules
The combination of halogen and amine functionalities in a compact two-carbon unit makes this compound a conceptually attractive building block for molecules of potential biological and medicinal interest.
Synthesis of Halogenated Amino Acid Analogs (Conceptual)
Halogenated amino acids are of significant interest in medicinal chemistry as they can act as enzyme inhibitors or metabolic probes. researchgate.netnih.gov this compound could conceptually serve as a precursor to 3,3-dichloroalanine, a non-proteinogenic amino acid analog. A hypothetical synthetic route could involve the protection of the amine group (e.g., as a Boc-carbamate), followed by oxidation of the primary amine's carbon to a carboxylic acid. organic-chemistry.org
A plausible, albeit challenging, sequence might be:
N-Protection: Protection of the amine to prevent side reactions.
Oxidation: A strong oxidizing agent would be required to convert the -CH₂-N- group into a carboxylic acid (-COOH). This is a non-trivial transformation and may require multiple steps, for instance, through initial hydrolysis of the gem-dichloro group to an aldehyde, followed by oxidation.
Deprotection: Removal of the protecting group to yield the final halogenated amino acid analog.
The resulting 3,3-dichloroalanine would be a valuable tool for studying enzyme mechanisms or as a building block in peptide synthesis. open.ac.uk
Building Block for Complex Organic Scaffolds (Conceptual)
In modern drug discovery, the development of novel molecular scaffolds is crucial for identifying new lead compounds. unife.it Privileged structures are molecular frameworks that are able to bind to multiple biological targets, and their synthesis is a key goal in medicinal chemistry. unife.it this compound possesses the attributes of a versatile building block for creating diverse and complex molecular architectures.
The amine group provides a reactive handle for standard transformations such as acylation, alkylation, sulfonylation, and reductive amination, allowing for its incorporation into larger structures like peptides or polyamines. Simultaneously, the gem-dichloro group serves as a masked carbonyl or can be involved in further cyclization or cross-coupling reactions. For example, hydrolysis of the gem-dichloro group would yield an amino-aldehyde, a highly useful bifunctional intermediate for constructing various heterocyclic systems or for use in multicomponent reactions. This dual reactivity allows for the programmed and divergent synthesis of compound libraries based on a common starting material, accelerating the discovery of new biologically active molecules. rsc.org
Future Research Trajectories in 2,2 Dichloroethan 1 Amine Chemistry: Emerging Trends and Unaddressed Challenges
Development of Green and Sustainable Synthetic Methodologies
Solvent-Free and Catalyst-Free Approaches
A significant trajectory in green synthesis is the reduction or complete elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. researchgate.netkahedu.edu.in Research into solvent-free reaction conditions, often facilitated by mechanochemistry (such as ball-milling) or heating neat reactants, represents a promising future direction. beilstein-journals.orgrsc.org These approaches can lead to higher reaction rates, improved yields, and simplified purification processes. beilstein-journals.org For instance, the synthesis of various nitrogen-containing compounds has been successfully achieved under solvent- and catalyst-free conditions, suggesting the potential applicability of these methods to the synthesis of 2,2-dichloroethan-1-amine. rsc.orgrsc.orgscielo.br
Similarly, catalyst-free methods are highly desirable as they avoid the use of often expensive and toxic metal catalysts. organic-chemistry.org Visible-light-mediated reactions, for example, have enabled the catalyst-free synthesis of vicinal haloamines, demonstrating that light can be a powerful tool to initiate reactions without traditional catalysts. organic-chemistry.org The development of catalyst- and solvent-free protocols for reductive amination to produce secondary amines further underscores the potential for these green approaches. rsc.org
Table 1: Comparison of Green Synthesis Approaches
| Approach | Key Advantages | Potential Challenges for this compound |
| Solvent-Free | Reduced waste, simplified workup, lower environmental impact, potential for enhanced reaction rates. rsc.org | Ensuring sufficient reactant mixing and managing reaction exothermicity. |
| Catalyst-Free | Avoids catalyst cost and toxicity, eliminates catalyst separation steps, simplifies product purification. organic-chemistry.org | May require alternative energy sources (e.g., light, heat), potential for lower selectivity compared to catalyzed reactions. organic-chemistry.org |
| Mechanochemistry | High efficiency, applicability to poorly soluble reactants, reduced solvent use. beilstein-journals.org | Scalability, precise control over reaction temperature. |
| Photochemistry | Mild reaction conditions, high selectivity, use of a renewable energy source. organic-chemistry.org | Substrate must be photo-responsive or used with a photosensitizer. |
Waste Minimization and Atom Economy in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. jocpr.comrsc.org Future synthetic routes for this compound will need to be designed to maximize atom economy, thereby minimizing the generation of by-products and waste. wiley.com This contrasts with many classical reactions where a significant portion of the reactant mass is lost in stoichiometric by-products. rsc.org
Addition reactions are inherently atom-economical, and designing syntheses based on this reaction class is a key goal. jocpr.com Evaluating and optimizing reaction pathways based on their atom economy percentage will be crucial for developing truly sustainable methods. The ideal synthesis would have a 100% atom economy, where all reactant atoms are found in the product.
Advancements in Catalytic Systems for this compound Transformations
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. Future research will focus on developing more sophisticated and sustainable catalytic systems for reactions involving this compound.
Novel Organocatalysts for Selective Reactions
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. gla.ac.uk These catalysts are often less toxic, less sensitive to air and moisture, and can promote a wide range of transformations with high enantioselectivity. gla.ac.ukscispace.com For transformations of this compound, novel organocatalysts could be designed to selectively activate specific bonds.
Chiral Brønsted acids, for instance, are highly versatile and can activate imines for various asymmetric transformations. scispace.comfrontiersin.org Similarly, thiourea-based organocatalysts function through hydrogen bonding to control stereoselectivity in reactions like Michael additions. beilstein-journals.orgwiley-vch.de The development of bifunctional organocatalysts, which possess both acidic and basic sites, could offer unique reactivity and selectivity in reactions involving the amine and dichloro- functionalities of this compound. gla.ac.uk
Metal-Free Catalysis for Carbon-Halogen and Carbon-Nitrogen Bond Transformations
The selective transformation of carbon-halogen (C-X) and carbon-nitrogen (C-N) bonds is fundamental to the utility of this compound as a synthetic building block. There is a strong trend toward replacing traditional heavy metal catalysts with metal-free alternatives to improve the sustainability of these processes. nih.govpreprints.org
Visible light photoredox catalysis has become a powerful tool for forming C-N bonds under mild conditions, often avoiding the need for transition metals. nih.gov These methods can generate radical intermediates that participate in coupling reactions. nih.gov Furthermore, electrochemical synthesis offers a metal- and oxidant-free method for C-H functionalization and the formation of C-N bonds. bohrium.com Base-promoted, metal-free methods for forming C-N bonds from alkyl iodides have also been reported, proceeding through a halogen-atom transfer (XAT) mechanism. nih.gov The application of such metal-free strategies to activate the C-Cl bonds in this compound for subsequent C-N or C-C bond formation is a significant area for future research.
Exploration of Novel Reaction Pathways and Mechanisms
Beyond optimizing existing reaction types, a key research trajectory involves the discovery of entirely new transformations and a deeper mechanistic understanding of how this compound behaves under various conditions. The unique combination of an amine and a gem-dichloro group on an adjacent carbon offers opportunities for novel cyclization, rearrangement, or functionalization cascades.
For example, exploring reactions that proceed through radical intermediates could unlock new pathways. rsc.org The generation of carbon-centered radicals via catalyst-free activation of carbon-halogen bonds is an area of growing interest. rsc.org Understanding the interplay between the amine and the dichloro- group in directing reactivity is crucial. The amine could act as an internal directing group or participate in tandem reactions. For instance, palladium-catalyzed carbonylation reactions using 1,2-dichloroethane (B1671644) and various amines have been developed to synthesize acrylamides, suggesting that the C-Cl bonds can be catalytically activated for carbonylation. rsc.org A mechanistic investigation into whether this compound could undergo similar transformations to yield functionalized amino-amides would be a valuable pursuit.
Computational studies, such as using Molecular Electron Density Theory (MEDT), can provide deep insights into reaction mechanisms, chemospecificity, and regioselectivity, guiding experimental work. researchgate.net Such theoretical investigations can help predict the feasibility of new reaction pathways for this compound and explain observed experimental outcomes. researchgate.net The development of new reaction tools for the late-stage functionalization of complex molecules is a major goal in organic synthesis, and this compound could serve as a unique scaffold in the discovery of such novel transformations. scholaris.ca
Unveiling Unforeseen Reactivity Modes
While the classic reactivity of haloalkanes, such as ammonolysis, is well-documented, the interplay of the two distinct functional groups in this compound opens avenues for more complex and potentially unforeseen reaction pathways. chemguide.co.ukeopcw.com The primary amine can act as an internal nucleophile or base, potentially mediating reactions at the dichlorinated carbon center.
Future investigations could focus on:
Intramolecular Cyclization: Exploring conditions that favor intramolecular reactions to form nitrogen-containing heterocycles. The inherent nucleophilicity of the amine group could be leveraged to displace one or both chlorine atoms, leading to aziridine (B145994) derivatives or other strained ring systems under specific catalytic conditions.
Competitive Intermolecular vs. Intramolecular Reactions: A key challenge is controlling the competition between intermolecular reactions, where the amine reacts with an external electrophile, and intramolecular pathways. The reaction of haloalkanes with ammonia (B1221849) typically leads to a mixture of primary, secondary, and tertiary amines through successive nucleophilic substitutions. chemguide.co.ukchemguide.co.uk For this compound, this intermolecular reactivity must be managed to exploit more nuanced intramolecular pathways.
Novel Condensation Reactions: The compound's reactivity with various methylene (B1212753) donors could lead to novel heterocyclic systems. For example, dichloromethane (B109758) has been used as a methylene donor for the cyclization of β-aminoethane sulfonamides. researchgate.net Similar strategies could be developed for this compound to access unique molecular scaffolds.
Elimination vs. Substitution Pathways: The reduction of related compounds like 2-bromoethylamine (B90993) with agents such as chromous chloride has been shown to produce a mixture of products from both substitution (ethylamine) and elimination (ethylene) reactions. cdnsciencepub.com A systematic study of reaction conditions (base, solvent, temperature) could delineate the factors controlling the balance between nucleophilic substitution at the C-Cl bond and base-induced elimination of HCl, providing selective access to either chloro-vinyl amines or substituted ethanamines.
Kinetic and Thermodynamic Studies of Under-explored Reactions
The literature currently lacks detailed kinetic and thermodynamic data for many potential reactions involving this compound. Such studies are crucial for understanding reaction mechanisms, optimizing yields, and ensuring process safety. While experimental data is sparse, computational methods like Density Functional Theory (DFT) have become powerful tools for predicting these properties for the broader class of haloalkanes. researchgate.netresearchgate.net
Future research should prioritize:
Experimental Kinetics: Measuring reaction rates for key transformations, such as nucleophilic substitution with various partners or base-mediated cyclizations, to determine rate laws and activation parameters.
Calorimetric Measurements: Using reaction calorimetry to determine the enthalpies of reaction (ΔH) for principal transformations, which is vital for assessing thermal risk and scalability.
Computational Modeling: In the absence of experimental data, DFT calculations can provide valuable estimates of reaction energetics. Studies on related haloalkanes have successfully calculated bond dissociation enthalpies and activation barriers for various reactions, offering a blueprint for similar investigations into this compound. researchgate.netmdpi.com These theoretical models can guide experimental work by identifying the most thermodynamically favorable and kinetically accessible reaction pathways.
Table 1: Examples of Calculated Energetic Parameters for Reactions Involving Haloalkanes This table illustrates the type of data that could be generated for this compound to better understand its reactivity. Data is for analogous compounds as reported in the literature.
| Reaction Type | Compound Class | Parameter | Calculated Value (kcal/mol) | Computational Method | Reference |
| C-H Bond Dissociation | Haloethanes | Bond Dissociation Enthalpy | Varies by structure | B3LYP/6-311G(d,p) | researchgate.net |
| Iron-Catalyzed Cross-Coupling | Bromocycloheptane | Activation Barrier (Br-atom transfer) | 6.8 | DFT (B3LYP) | mdpi.com |
| Nucleophilic Attack | Polyhaloalkanes | Activation Barrier | Varies by substituent | DFT/B3LYP/6-311G(d,p) | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis
The translation of novel reactivity into practical applications often benefits from modern synthetic technologies like continuous flow chemistry and automated synthesis platforms. These technologies offer improved safety, scalability, and reproducibility, which are particularly relevant when dealing with potentially reactive intermediates. rsc.org
Key areas for development include:
Automated Reaction Scoping: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalysts, solvents) to quickly identify optimal parameters for desired transformations of this compound.
Telescoped and Multistep Synthesis: Designing integrated flow processes where this compound is generated and consumed in situ, avoiding the isolation of potentially unstable intermediates. For instance, recent advancements have demonstrated the automated, continuous flow synthesis of complex heterocyclic structures from primary amines and halogenated precursors. nih.govresearchsquare.com
Enhanced Safety and Mixing: Performing reactions in flow reactors with small volumes and high surface-area-to-volume ratios allows for better temperature control and safer handling of exothermic reactions or hazardous reagents. This approach has been successfully used in the synthesis of organic azides from primary amines. acs.org The use of 1,2-dichloroethane as a solvent in optimized flow reactions further highlights the compatibility of such chlorinated compounds with this technology. scispace.comacs.org
Table 2: Examples of Automated and Flow Synthesis Involving Amines or Halogenated Compounds
| Reaction | Key Precursors | Technology | Conditions | Outcome | Reference |
| Spirocyclic Tetrahydronaphthyridine Synthesis | Primary amines, Halogenated vinyl pyridines | Continuous Flow, Photoredox Catalysis | Automated sequencing of reactions | Modular access to four isomeric cores | nih.govresearchsquare.com |
| Organic Azide (B81097) Synthesis | Primary amines, Imidazole-1-sulfonyl azide | Automated process with prepacked capsules | Room temperature to 60 °C | High-purity organic azides | acs.org |
| Photochemical Deprotection | Photolabile protected amine | Flow Reactor | 280 nm light, various solvents | High conversion in specific solvents | scispace.com |
| Photoredox Amine Synthesis | - | Continuous Flow, Machine Learning Optimization | - | Optimized yield, identified 1,2-dichloroethane as a superior solvent | acs.org |
Computational Chemistry in Predictive Synthesis and Materials Design
Computational chemistry, particularly DFT, is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. researchgate.net For a molecule like this compound, computational studies can provide deep insights into its structure, reactivity, and potential as a building block for advanced materials.
Future computational work could focus on:
Conformational Analysis: Determining the stable conformers of this compound and the energy barriers between them, which is fundamental to understanding its reactivity. Such studies are routinely performed for related molecules like 1,2-dichloroethane. researchgate.net
Mechanism Elucidation: Mapping the potential energy surfaces for proposed reaction pathways (e.g., cyclization vs. intermolecular substitution) to identify transition states and intermediates. This can confirm reaction mechanisms and explain observed product distributions, as has been done for iron-catalyzed cross-coupling of haloalkanes. mdpi.com
Predicting Reactivity Indices: Calculating parameters such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges to predict how the molecule will interact with various reagents. researchgate.net These indices can guide the design of new reactions by identifying the most electrophilic and nucleophilic sites.
In Silico Materials Design: Using the molecule as a virtual building block to design polymers or supramolecular assemblies. Computational models can predict the properties of these hypothetical materials, such as their thermal stability or electronic properties, guiding synthetic efforts toward promising targets.
Investigation of Environmental Fate and Transformation Pathways (General Chemical Class)
The environmental impact of any widely used chemical is a critical consideration. For the general class of chlorinated aliphatic amines, understanding their persistence, mobility, and transformation in the environment is essential.
Research in this area should address:
Persistence and Biodegradation: The carbon-chlorine bond is known for its chemical stability, which can make chlorinated alkanes persistent in the environment with long half-lives. Studies are needed to determine the susceptibility of chlorinated amines to microbial degradation and to identify potential biodegradative pathways.
Transformation during Water Treatment: A significant concern for aliphatic amines in water sources is their potential to act as precursors to harmful disinfection byproducts (DBPs). researchgate.net During chlorination, primary and secondary amines can form N-nitrosamines, while reactions with chlorine can also lead to the formation of other toxic compounds like chloropicrin. researchgate.netacs.org The transformation of the amine group can result in N-chloramines or hydrolysis to a carbonyl derivative. nih.gov
Influence of Environmental Factors: The transformation pathways are highly dependent on environmental conditions. Key variables to investigate include pH, temperature, and the presence of oxidants or UV light. For example, combined UV and chlorine treatment has been shown to significantly promote the degradation of polyamines and enhance the formation of certain DBPs. acs.org The transformation of adenine, which contains a primary amine, was shown to be pH-dependent. nih.gov
Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes (Conceptual)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and discovery. rsc.orgmdpi.com For this compound, these tools offer a conceptual framework for accelerating research and uncovering novel applications.
Predicting Reactivity and Reaction Outcomes: ML models, trained on vast reaction databases, can predict the likely outcome of a reaction involving this compound with a novel reagent. rsc.org These models can also predict suitable reaction conditions, including catalysts, solvents, and temperature, potentially reducing the number of experiments needed for optimization. nih.gov Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the molecule's behavior in various chemical and biological systems. researchgate.net
Designing Novel Synthetic Routes: AI-powered retrosynthesis tools can propose multiple synthetic pathways to a target molecule. mdpi.comchemcopilot.com By inputting a desired complex molecule that uses this compound as a key building block, these programs can work backward to identify the most efficient and cost-effective route from simple starting materials. These tools can analyze millions of known reactions to suggest both conventional and non-obvious disconnections. chemcopilot.com
Accelerating Discovery with Autonomous Labs: In a more advanced conceptual application, AI could be integrated with automated synthesis platforms. An AI algorithm could design a novel reaction, predict its outcome, and direct a robotic system to perform the experiment. The results would then be fed back to the AI to refine its models, creating a closed loop of design, execution, and learning that could rapidly explore the chemical space around this compound. rsc.org
Table 3: Conceptual AI and Machine Learning Applications for this compound
| Application Area | AI/ML Tool | Conceptual Task | Potential Outcome |
| Reactivity Prediction | Graph Neural Network (GNN) Model | Predict the regioselectivity of nucleophilic attack (amine vs. chlorine sites) under various conditions. | A predictive map of reactivity, guiding selective functionalization. |
| Reaction Condition Optimization | Neural Network Model | Recommend optimal solvent, catalyst, and temperature for a desired cyclization reaction. | Accelerated discovery of conditions for novel heterocyclic synthesis. nih.gov |
| Retrosynthesis Planning | AI Retrosynthesis Software (e.g., ASKCOS, IBM RXN) | Design an efficient, multi-step synthesis for a novel pharmaceutical intermediate derived from this compound. | A complete, ranked list of viable synthetic routes, saving significant planning time. rsc.orgmdpi.com |
| Property Prediction | QSAR / ML Regression Model | Predict the environmental transformation products of the compound under different disinfection scenarios. | A risk profile for the formation of potential disinfection byproducts. researchgate.net |
Q & A
Q. What are the recommended methods for synthesizing 2,2-Dichloroethan-1-amine in a laboratory setting?
The synthesis of this compound typically involves nucleophilic substitution reactions. For example, reacting ethanolamine derivatives with chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) under anhydrous conditions can yield dichloro-substituted amines. Purification steps, such as recrystallization or column chromatography, are critical to isolate the compound and remove byproducts like hydrochloric acid residues. Safety protocols, including the use of inert atmospheres and controlled temperature, are essential due to the reactivity of chlorinating agents .
Q. How should researchers handle and dispose of this compound safely during experiments?
Researchers must wear PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste containing this compound should be segregated into halogenated organic waste containers and processed by licensed hazardous waste disposal services. Neutralization protocols for acidic byproducts (e.g., using sodium bicarbonate) should precede disposal to minimize environmental risks .
Q. What analytical techniques are appropriate for characterizing this compound and verifying its purity?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR, particularly H and C) are standard for structural elucidation. High-performance liquid chromatography (HPLC) with UV detection can assess purity, while elemental analysis confirms stoichiometry. For trace impurities, techniques like ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) are recommended .
Advanced Research Questions
Q. What in vitro and in vivo models are suitable for evaluating the anticancer potential of this compound?
In vitro models include glioblastoma cell lines (e.g., U87-MG) for assessing cytotoxicity via MTT or apoptosis assays. In vivo, subcutaneous xenograft models in immunodeficient mice (e.g., U87 glioblastoma xenografts) are validated for tumor growth inhibition studies. Dose-response experiments and histopathological analyses of tumor tissues are critical for evaluating efficacy and toxicity .
Q. How does the molecular mechanism of this compound differ from structurally similar dichloro compounds in cancer therapy?
Unlike dichloroacetate (DCA), which targets mitochondrial pyruvate dehydrogenase kinase (PDK), this compound exhibits a cationic structure that may interact with cell membrane receptors or intracellular signaling pathways distinct from carboxylic acid analogs. Mechanistic studies using transcriptomic profiling or kinase activity assays are recommended to identify unique targets .
Q. What strategies can resolve contradictions in efficacy data across different studies on this compound?
Systematic reviews with meta-analyses can harmonize disparate datasets by accounting for variables like dosing regimens or model systems. Follow-up mechanistic studies (e.g., CRISPR screens or proteomics) should validate hypotheses derived from conflicting results. Transparent reporting of experimental conditions (e.g., solvent used, cell passage number) is essential to reduce variability .
Q. How to design experiments to assess the interaction of this compound with biological targets like enzymes or receptors?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to purified enzymes or receptors. For cellular targets, siRNA knockdown or overexpression models paired with functional assays (e.g., cAMP measurement for GPCRs) clarify mechanistic roles. Molecular docking simulations may predict interaction sites for further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
